Differential Binding in Affinity Chromatography: N6- vs. 8-Substituted AMP Analogues
While (6-Aminohexyl)(methyl)amine is the precursor, its utility is best demonstrated through its derivative, N6-(6-aminohexyl)-AMP. This immobilized ligand retains binding for NAD+-dependent dehydrogenases, whereas the isomeric 8-(6-aminohexyl)-amino-AMP does not, as shown in a direct head-to-head comparison [1][2].
| Evidence Dimension | Enzyme Retention in Affinity Chromatography |
|---|---|
| Target Compound Data | N6-(6-aminohexyl)-AMP-agarose retains alcohol and lactate dehydrogenases, allowing elution with coenzyme gradients [1]. |
| Comparator Or Baseline | 8-(6-aminohexyl)-amino-AMP-agarose does not retain the same dehydrogenases; enzyme elutes in the void volume [2]. |
| Quantified Difference | Qualitative difference: Retention vs. No Retention. N6-linked analog enables purification; 8-linked analog is ineffective for this enzyme class [1][2]. |
| Conditions | Affinity chromatography using Sepharose-immobilized ligands with various alcohol and lactate dehydrogenases. |
Why This Matters
This demonstrates that the site of attachment on the adenine ring (N6 vs. C8) is critical for maintaining native enzyme recognition, a factor directly linked to the choice of the 6-aminohexyl spacer derived from this compound.
- [1] Brodelius, P., & Mosbach, K. Determination of dissociation constants for binary dehydrogenase-coenzyme complexes by (bio)affinity chromatography on an immobilized AMP-analogue. *Analytical Biochemistry*, 1976, 72, 629-636. View Source
- [2] Jergil, B., et al. Biospecific affinity chromatography of an adenosine 3′:5′-cyclic monophosphate-stimulated protein kinase (protamine kinase from trout testis) by using immobilized adenine nucleotides. *Biochemical Journal*, 1979. View Source
